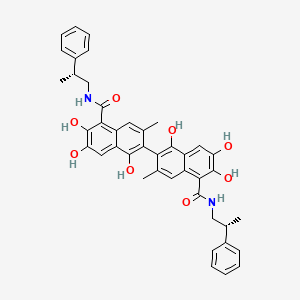
沙布托克拉克斯
描述
Sabutoclax is an inhibitor of the pan-Bcl-2 family . It has IC50 values of 0.32, 0.31, 0.20, and 0.62 μM for Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, respectively . Sabutoclax is a derivative of apogossypolone and shows a high binding affinity to Bcl-xL .
Molecular Structure Analysis
The molecular formula of Sabutoclax is C42H40N2O8 . The molecular weight is 700.78 . The CAS Registry Number is 1228108-65-3 .Physical And Chemical Properties Analysis
Sabutoclax has a molecular weight of 700.78 and a molecular formula of C42H40N2O8 . It is soluble in DMSO . The storage conditions for Sabutoclax are -20°C for 1 year and -80°C in solvent .科学研究应用
BCL2 家族蛋白抑制剂
沙布托克拉克斯被称为泛BCL2家族抑制剂 {svg_1}. 它对Bcl-2、Bcl-xL、Mcl-1和Bfl-1的IC50值分别为0.32、0.31、0.20和0.62 μM {svg_2}. 这使其成为开发针对癌症的新型凋亡疗法的潜在药物先导 {svg_3}.
对Bcl-xL的高结合亲和力
沙布托克拉克斯在NMR结合实验和ITC实验中均显示出对Bcl-xL的高结合亲和力,Kd值为0.11μM {svg_4}. 该特性可用于靶向疗法。
增强的细胞膜渗透性
与其他棉子糖衍生物相比,沙布托克拉克斯具有更好的细胞膜渗透性 {svg_5}. 该特性可以提高药物的生物利用度和有效性。
抑制细胞生长
沙布托克拉克斯被发现能抑制人前列腺癌细胞(PC-3)、肺癌细胞(H460)和B细胞淋巴瘤细胞(BP3)的生长,EC50值分别为0.13、0.56和0.049 μM {svg_6}.
诱导细胞凋亡
在人BP3细胞系中,沙布托克拉克斯诱导细胞凋亡,IC50值为0.049 μM {svg_7}. 这表明它在旨在诱导癌细胞程序性死亡的疗法中的潜在用途。
转基因小鼠模型中的体内功效
沙布托克拉克斯在转基因小鼠模型中已证明其体内功效 {svg_8}. 它还在前列腺癌小鼠异种移植模型中显示出优异的单药抗肿瘤功效 {svg_9}.
使白血病干细胞对达沙替尼敏感
在一项研究中,发现沙布托克拉克斯可以使处于休眠状态的慢性粒细胞白血病急变期白血病干细胞对达沙替尼敏感 {svg_10}. 这表明它在联合疗法中用于预防CML复发的潜在用途。
对耐药性乳腺癌细胞的细胞毒性作用
沙布托克拉克斯在体外和体内均对耐药性乳腺癌细胞表现出显着的细胞毒性作用 {svg_11}. 与化疗药物联合使用时,观察到强烈的协同抗增殖作用 {svg_12}.
作用机制
Target of Action
Sabutoclax is a potent inhibitor of the Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. Overexpression of these proteins can inhibit apoptosis, leading to the survival of cancer cells .
Mode of Action
Sabutoclax functions by mimicking BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family . By binding to the Bcl-2 family proteins, Sabutoclax inhibits their function, thereby promoting apoptosis . This leads to a reduction in the viability and proliferation of cancer cells .
Biochemical Pathways
Sabutoclax affects the PI3K/AKT signaling pathway, which is often activated in drug-resistant cells . By inhibiting this pathway, Sabutoclax can effectively eliminate cancer stem cells . Additionally, Sabutoclax modulates the expression of several apoptosis-related proteins, including Bax, Bim, PUMA, and survivin .
Pharmacokinetics
It has been demonstrated that sabutoclax can be delivered by intravenous injection . This suggests that Sabutoclax has good bioavailability, allowing it to reach its target sites effectively.
Result of Action
The primary result of Sabutoclax’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the viability and proliferation of these cells . In addition, Sabutoclax has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects .
Action Environment
The action of Sabutoclax can be influenced by the cellular environment. For instance, the drug’s efficacy can be affected by the expression levels of its target proteins in different cell types . Moreover, the drug’s action can be influenced by the presence of other chemotherapeutic agents, as Sabutoclax has been shown to synergize with these agents to enhance their cytotoxic effects .
安全和危害
未来方向
Sabutoclax has shown promise in various studies. For example, it has been found to sensitize dormant blast crisis chronic myeloid leukemia stem cells to dasatinib . It has also been found to eliminate cancer stem cells through inhibiting the PI3K/Akt pathway in breast cancer . These findings suggest that Sabutoclax could have potential applications in the treatment of various types of cancer.
生化分析
Biochemical Properties
Sabutoclax interacts with several enzymes and proteins, particularly the Bcl-2 family proteins Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 . It has a high binding affinity to Bcl-xL, with a Kd value of 0.11μM . The nature of these interactions is inhibitory, with Sabutoclax effectively blocking the anti-apoptotic functions of these proteins .
Cellular Effects
Sabutoclax has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of BP3 B cell lymphoma cells, as well as PC3 prostate and H460 lung cancer cells . Sabutoclax influences cell function by inducing apoptosis, particularly in cancer cells . It also impacts cell signaling pathways, specifically the PI3K/Akt pathway .
Molecular Mechanism
Sabutoclax exerts its effects at the molecular level primarily through its inhibitory interactions with the Bcl-2 family proteins . By blocking these proteins, Sabutoclax disrupts their anti-apoptotic functions, leading to induced apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sabutoclax have been observed to change over time. It has been shown to reduce tumor size significantly in mice bearing M2182 cancer xenografts
Dosage Effects in Animal Models
The effects of Sabutoclax vary with different dosages in animal models. At a dose of 5 mg/kg, Sabutoclax induced near-complete tumor growth suppression . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.
Metabolic Pathways
It is known to interact with the PI3K/Akt signaling pathway .
Transport and Distribution
The transport and distribution of Sabutoclax within cells and tissues are not fully documented. It is known to be delivered by intravenous injection in animal models .
Subcellular Localization
The subcellular localization of Sabutoclax and its effects on activity or function are not fully documented. It is known to induce apoptosis, suggesting it interacts with components of the apoptotic pathway within the cell .
属性
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153724 | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228108-65-3 | |
| Record name | Sabutoclax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABUTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



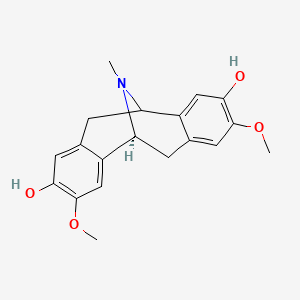
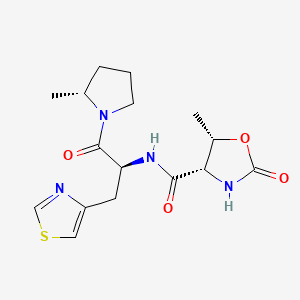
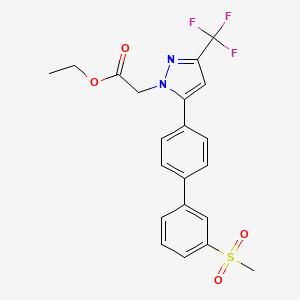

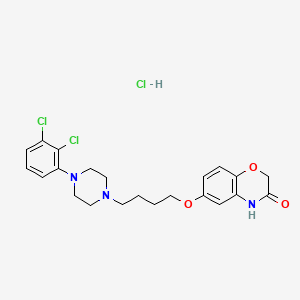

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
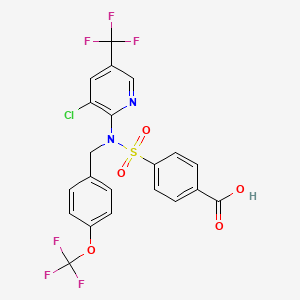
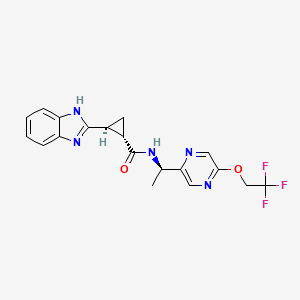


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)